molecular formula C14H14ClN3O4S B2388463 N-(3-chloro-4-methoxyphenyl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide CAS No. 2094868-09-2

N-(3-chloro-4-methoxyphenyl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide

Cat. No. B2388463
CAS RN: 2094868-09-2
M. Wt: 355.79
InChI Key: XFGFMIPGTFYMTA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide, also known as CC-1065 analog, is a synthetic compound that has been widely studied for its potential applications in cancer treatment. This compound is known for its ability to selectively target and bind to DNA, leading to the inhibition of cancer cell growth.

Mechanism of Action

N-(3-chloro-4-methoxyphenyl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide analog binds to the minor groove of DNA, leading to the formation of a covalent bond with the DNA molecule. This covalent bond causes the DNA to bend, leading to the inhibition of DNA replication and transcription. This mechanism of action is highly selective, as N-(3-chloro-4-methoxyphenyl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide analog only binds to DNA sequences that contain a specific sequence of base pairs.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide analog has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. N-(3-chloro-4-methoxyphenyl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide analog has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methoxyphenyl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide analog has several advantages for lab experiments. This compound is highly selective, which allows for the targeted inhibition of cancer cells. N-(3-chloro-4-methoxyphenyl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide analog has also been shown to have a low toxicity profile, which makes it a promising candidate for cancer treatment. However, the synthesis of N-(3-chloro-4-methoxyphenyl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide analog is a complex process that requires expertise in organic chemistry, which can limit its availability for lab experiments.

Future Directions

There are several future directions for the research on N-(3-chloro-4-methoxyphenyl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide analog. One direction is to optimize the synthesis method of this compound, in order to increase its availability for lab experiments. Another direction is to study the potential applications of N-(3-chloro-4-methoxyphenyl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide analog in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand the long-term effects of N-(3-chloro-4-methoxyphenyl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide analog on normal cells and tissues. Overall, the research on N-(3-chloro-4-methoxyphenyl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide analog has the potential to lead to the development of new and effective cancer treatments.

Synthesis Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide analog involves several steps, including the preparation of the pyrimidine ring, the introduction of the methanesulfonyl group, and the attachment of the chloro and methoxy substituents. The final product is obtained through a series of purification and isolation steps. The synthesis of N-(3-chloro-4-methoxyphenyl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide analog is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide analog has been extensively studied for its potential applications in cancer treatment. Several studies have shown that this compound can selectively target and bind to DNA, leading to the inhibition of cancer cell growth. N-(3-chloro-4-methoxyphenyl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide analog has been tested in vitro and in vivo, and has shown promising results in animal models of cancer.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O4S/c1-8-7-16-14(23(3,20)21)18-12(8)13(19)17-9-4-5-11(22-2)10(15)6-9/h4-7H,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGFMIPGTFYMTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C(=O)NC2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide

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